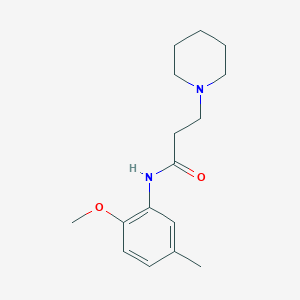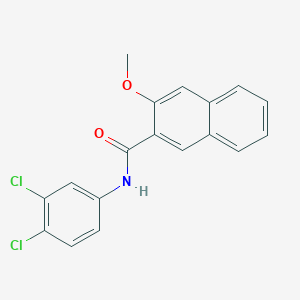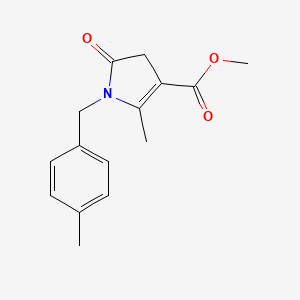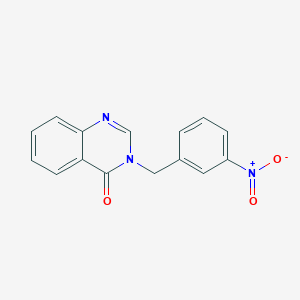
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MMPP is a potent and selective inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. By inhibiting DAT, N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide increases the concentration of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors and downstream signaling pathways. This can have various effects on neuronal function and behavior, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects, depending on the dose and duration of exposure. In general, N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide increases the concentration of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors and downstream signaling pathways. This can have various effects on neuronal function and behavior, such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive performance. However, prolonged exposure to high doses of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide can lead to neurotoxicity and damage to dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in lab experiments is its high potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling pathways. N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide is also relatively stable and easy to handle, which makes it a convenient tool for studying dopamine function in vitro and in vivo. However, one limitation of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide is its potential for neurotoxicity at high doses, which can complicate the interpretation of results and limit its applicability in certain experimental paradigms.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide and its potential applications in neuroscience. One area of interest is the development of new analogs and derivatives of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide that have improved pharmacological properties and reduced neurotoxicity. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in combination with other compounds or therapies to enhance its therapeutic potential in diseases such as Parkinson's disease and addiction. Finally, further research is needed to elucidate the precise mechanisms of action of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide and its effects on neuronal function and behavior in different brain regions and cell types.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide involves several steps, starting from the reaction of 2-methoxy-5-methylphenylacetonitrile with magnesium in the presence of iodine to form the corresponding Grignard reagent. This is then reacted with 3-chloropropanoyl chloride to give the intermediate product, which is further reacted with piperidine to yield N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide has been widely used in scientific research to study the function and regulation of the dopamine transporter. It has been shown to be a highly potent and selective inhibitor of DAT, with a Ki value of 0.2 nM, which is several orders of magnitude lower than other commonly used DAT inhibitors such as cocaine and methylphenidate. This makes N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide a valuable tool for investigating the role of dopamine in various physiological and pathological processes, such as addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-6-7-15(20-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMSOFLWTYFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)

![2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5683358.png)
![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)

![3-methyl-5-[4-(methylthio)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5683372.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)


![9-[(3-amino-2-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683425.png)
![(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)